

Spectroscopic Profile of N-Carbamoyl-L-proline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
<i>Compound Name:</i>	1-Carbamoylpyrrolidine-2-carboxylic acid
<i>Cat. No.:</i>	B137483

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-carbamoyl-L-proline, a carbamoylated derivative of the amino acid L-proline. The information presented herein is intended to support research and development activities where the characterization of this compound is essential. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, and FT-IR spectroscopy for N-carbamoyl-L-proline.

Table 1: ^1H NMR Spectroscopic Data for N-Carbamoyl-L-proline

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
1.83	m	H-4	
2.18	m	H-3	
3.40	m	H-5	
4.20	dd	8.4, 3.6	H-2
5.60	s (br)	-NH ₂	
12.4	s (br)	-COOH	

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for N-Carbamoyl-L-proline

Chemical Shift (δ) ppm	Assignment
24.9	C-4
30.8	C-3
46.5	C-5
59.9	C-2
158.9	C=O (carbamoyl)
174.4	C=O (carboxyl)

Solvent: DMSO-d₆

Table 3: FT-IR Spectroscopic Data for N-Carbamoyl-L-proline

Wavenumber (cm ⁻¹)	Assignment
3401	N-H stretching (carbamoyl NH ₂)
3215	O-H stretching (carboxyl)
2980-2880	C-H stretching (aliphatic)
1720	C=O stretching (carboxyl)
1650	C=O stretching (carbamoyl)
1580	N-H bending
1450	C-N stretching

Sample State: Solid (KBr pellet)

Mass Spectrometry Data

While a detailed experimental mass spectrum for N-carbamoyl-L-proline is not readily available in the reviewed literature, the molecular weight can be calculated from its chemical formula (C₆H₁₀N₂O₃).

Calculated Molecular Weight: 158.16 g/mol

Experimental Protocols

The following protocols are based on the synthetic and characterization procedures described for N-carbamoyl-L-proline and general spectroscopic techniques for small molecules.

Synthesis of N-Carbamoyl-L-proline

N-carbamoyl-L-proline can be synthesized by the reaction of L-proline with potassium cyanate in an acidic aqueous medium. A typical procedure involves dissolving L-proline in water, adding potassium cyanate, and then acidifying the solution with an acid like HCl to a pH of approximately 3-4. The mixture is heated, and upon cooling, N-carbamoyl-L-proline precipitates and can be collected by filtration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.

- Sample Preparation: A sample of N-carbamoyl-L-proline (typically 5-10 mg) is dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).
- Data Acquisition:
 - ¹H NMR: A standard proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-5 seconds.
 - ¹³C NMR: A proton-decoupled carbon experiment is run. A larger number of scans is typically required compared to ¹H NMR. The spectral width should encompass the expected range for all carbon atoms (e.g., 0-200 ppm).
- Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

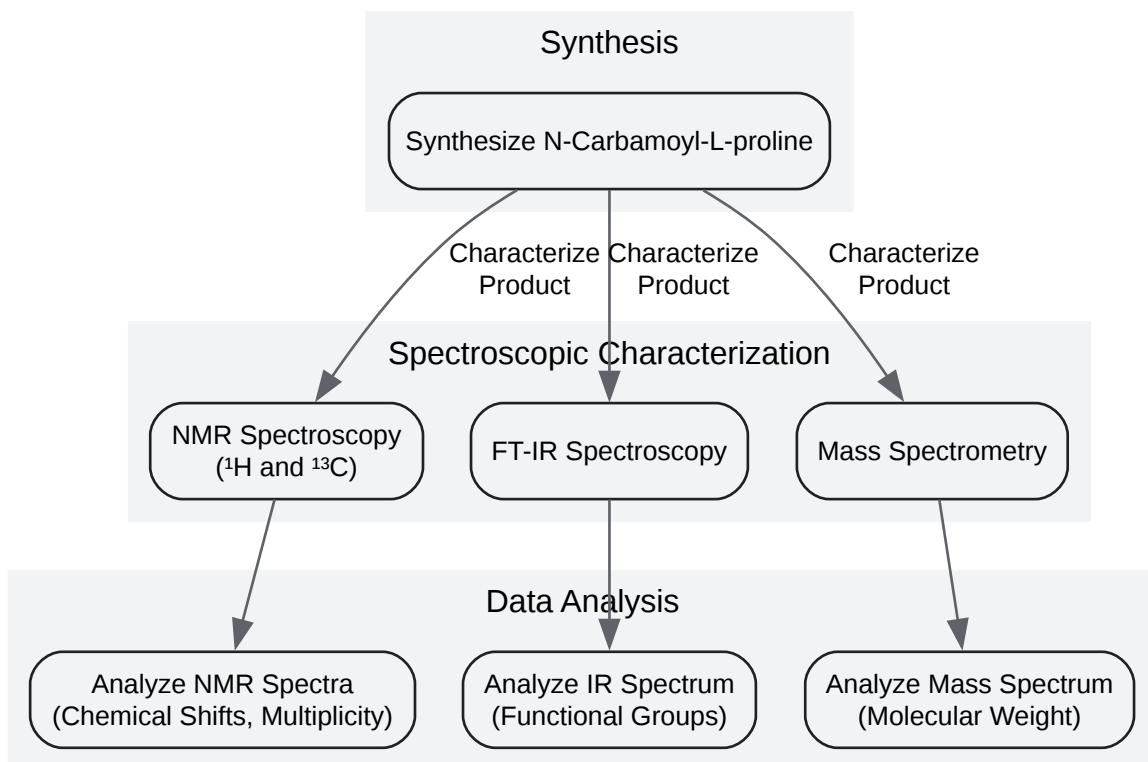
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded on a spectrometer to identify the functional groups present in the molecule.

- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of N-carbamoyl-L-proline is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - A background spectrum of the empty sample compartment is collected.

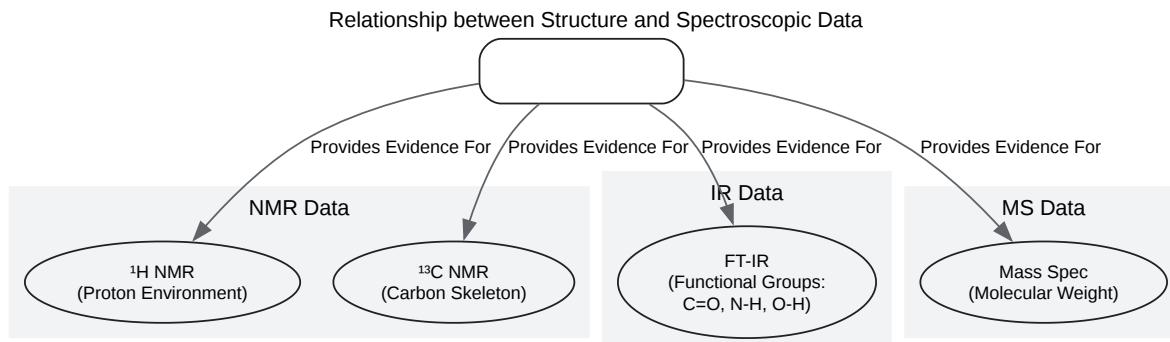
- The KBr pellet containing the sample is placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)


For the analysis of N-carbamoyl-L-proline, a high-resolution mass spectrometer with an electrospray ionization (ESI) source would be suitable.

- Sample Preparation: A dilute solution of N-carbamoyl-L-proline is prepared in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
- Data Acquisition: The sample solution is infused into the ESI source. The mass spectrometer is operated in either positive or negative ion mode to detect the protonated molecule $[\text{M}+\text{H}]^+$ or the deprotonated molecule $[\text{M}-\text{H}]^-$, respectively.
- Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the parent ion, which can be used to confirm the molecular weight of the compound.

Visualizations


The following diagrams illustrate the logical workflow for the spectroscopic analysis of N-carbamoyl-L-proline.

Experimental Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Spectroscopic Analysis.

As N-carbamoyl-L-proline is not a known signaling molecule, a signaling pathway diagram is not applicable. The following diagram illustrates the logical relationship of the spectroscopic data to the chemical structure.

[Click to download full resolution via product page](#)

Caption: Structure and Spectroscopic Data Relationship.

- To cite this document: BenchChem. [Spectroscopic Profile of N-Carbamoyl-L-proline: A Technical Guide]. BenchChem, [2026], [Online PDF]. Available at: [\[https://www.benchchem.com/product/b137483#spectroscopic-data-for-n-carbamoyl-l-proline-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b137483#spectroscopic-data-for-n-carbamoyl-l-proline-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com